molecular formula C9H17N3O B13488145 (3AS,7aR)-1-isopropyloctahydro-2H-imidazo[4,5-c]pyridin-2-one

(3AS,7aR)-1-isopropyloctahydro-2H-imidazo[4,5-c]pyridin-2-one

Cat. No.: B13488145
M. Wt: 183.25 g/mol
InChI Key: SUEQKDSLKSVKMR-JGVFFNPUSA-N
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Description

rac-(3aR,7aS)-1-(propan-2-yl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one is a complex organic compound with a unique structure that includes an imidazolidine ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aS)-1-(propan-2-yl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions to form the imidazolidine ring, followed by further functionalization to introduce the propan-2-yl group and complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,7aS)-1-(propan-2-yl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

rac-(3aR,7aS)-1-(propan-2-yl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-(3aR,7aS)-1-(propan-2-yl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidine and pyridine derivatives, such as:

Uniqueness

rac-(3aR,7aS)-1-(propan-2-yl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one is unique due to its specific stereochemistry and the presence of both imidazolidine and pyridine rings. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

(3aS,7aR)-1-propan-2-yl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C9H17N3O/c1-6(2)12-8-3-4-10-5-7(8)11-9(12)13/h6-8,10H,3-5H2,1-2H3,(H,11,13)/t7-,8+/m0/s1

InChI Key

SUEQKDSLKSVKMR-JGVFFNPUSA-N

Isomeric SMILES

CC(C)N1[C@@H]2CCNC[C@@H]2NC1=O

Canonical SMILES

CC(C)N1C2CCNCC2NC1=O

Origin of Product

United States

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